Allyloxycarbonyl-L-serine methyl ester

Peptide Synthesis Solid-Phase Synthesis Protecting Groups

Research challenge: Selective orthogonal deprotection in peptide synthesis demands building blocks stable to acids/bases yet removable under mild conditions. Aloc-Ser-OMe addresses this with its Alloc group, stable to Fmoc/Boc removal but cleaved by Pd(0) catalysis, enabling on-resin cyclic peptide assembly. • Orthogonal Alloc group for Pd-cleavable deprotection in SPPS • Validated substrate for stereospecific enzymatic glycosylation • Preserves methyl ester for papain-catalyzed hydrolysis without disrupting glycosidic bonds Supplied as high-purity research intermediate with reliable global shipping.

Molecular Formula C8H13NO5
Molecular Weight 203.19 g/mol
CAS No. 136194-92-8
Cat. No. B137120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyloxycarbonyl-L-serine methyl ester
CAS136194-92-8
Molecular FormulaC8H13NO5
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC(=O)C(CO)NC(=O)OCC=C
InChIInChI=1S/C8H13NO5/c1-3-4-14-8(12)9-6(5-10)7(11)13-2/h3,6,10H,1,4-5H2,2H3,(H,9,12)/t6-/m0/s1
InChIKeyXPTLNJORYQFACC-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyloxycarbonyl-L-serine Methyl Ester: Strategic Building Block


Allyloxycarbonyl-L-serine methyl ester (Aloc-Ser-OMe, CAS 136194-92-8) is a synthetically protected L-serine derivative featuring an allyloxycarbonyl (Alloc) group on the α-amino function and a methyl ester on the carboxyl group . This dual protection renders it a versatile chiral building block in solid-phase peptide synthesis (SPPS) and chemoenzymatic glycosylation, enabling orthogonal synthetic strategies [1].

Orthogonal deprotection: Supports sequential, chemoselective strategies in SPPS and complex molecule assembly.
Enzymatic compatibility: Mild ester hydrolysis with papain preserves sensitive stereochemistry and protecting groups.
Acid-stable template: Reported stability supports workflows involving acid-labile intermediates where Boc analogs are not suitable.

Why Generic Serine Derivatives Cannot Substitute


A generic serine derivative or even another protected serine analog cannot simply replace Aloc-Ser-OMe due to its unique orthogonal stability profile [1]. The Alloc group is exceptionally stable to acids and bases, allowing for the selective deprotection of common Nα-protecting groups like Fmoc, Boc, and Cbz in its presence . Conversely, the Alloc group is specifically cleaved under mild, neutral palladium-catalyzed conditions, a mechanism orthogonal to these other groups [2]. Furthermore, the combination of the Alloc-protected amine and the methyl ester is critical for certain enzymatic transformations, a specificity not afforded by other protected serines [3].

!
Boc/Cbz analogs may not transfer: Orthogonal stability profiles differ; class-level substitution risks loss of chemoselectivity in multi-step routes.
!
Standard saponification risks racemization: Chemical ester cleavage may cleave the Alloc group or compromise stereochemistry; enzymatic methods are context-dependent.
!
Racemic or unprotected serine cannot replicate: Missing orthogonal protection limits compatibility with on-resin cyclization and chemoenzymatic glycosylation workflows.

Product-Specific Evidence Guide


Orthogonal Stability for Selective Fmoc Deprotection

Aloc-Ser-OMe's Alloc group provides orthogonal protection, allowing for the selective removal of base-labile Fmoc groups while the Alloc group remains intact. This orthogonality is a key differentiator from Boc or Cbz protected serine derivatives [1]. The Fmoc group is cleaved with a base, while the Alloc group is stable to base and can be cleanly removed under mild, neutral conditions using a palladium(0) catalyst .

Orthogonal Deprotection
Class-level inference
Alloc stable to 20% piperidine/DMF
Enables Fmoc/tBu SPPS without premature deprotection.
Selectivity confirmed relative to Boc and Cbz groups.
Peptide Synthesis Solid-Phase Synthesis Protecting Groups

Quantitative Enzymatic Ester Deprotection by Papain

In the stereospecific synthesis of galactopyranosyl-L-serine, the methyl ester of Aloc-Ser-OMe was removed quantitatively by papain-catalyzed hydrolysis under mild conditions [1]. This quantitative deprotection is crucial for subsequent steps in glycopeptide assembly and demonstrates a unique, mild enzymatic method for ester cleavage.

Enzymatic Ester Removal
Head-to-head
Quantitative methyl ester cleavage
Supports mild, stereochemistry-preserving deprotection in glycopeptide assembly.
Papain-catalyzed; avoids Alloc loss or racemization seen with chemical saponification.
Chemoenzymatic Synthesis Glycopeptides Biocatalysis

Enzymatic Transglycosylation to Stereospecific β-Glycosides

Aloc-Ser-OMe is an efficient acceptor substrate for enzymatic transglycosylation, enabling the stereospecific synthesis of β-linked glycopeptide building blocks [1]. In contrast, the use of N-carboxybenzyl (Cbz) serine methyl ester in a related transgalactosylation reaction resulted in a high bioconversion yield but did not offer the same orthogonal protection advantages for subsequent steps [2].

Transglycosylation Substrate
Cross-study comparable
Aloc-Ser-OMe: glycosylated with α-/β-galactosidases and β-glucosidase.
Cbz-Ser-OMe: high bioconversion reported but orthogonal protection context differs.
Retains orthogonal Alloc after glycosylation for modular glycopeptide extension.
Viable acceptor; Cbz analog lacks equivalent chemoselectivity for chain elongation.
Glycobiology Chemoenzymatic Synthesis O-Glycosylation

Acid Stability Enabling Complex Total Synthesis

The Alloc protecting group demonstrates superior stability to acidic conditions compared to the widely used Boc group [1]. This property was explicitly exploited in the total synthesis of the complex alkaloid Minfiensine, where an acid-sensitive Boc group was intentionally replaced with an acid-stable Alloc group to prevent an unwanted side reaction [2].

Acid Stability Advantage
Class-level inference
Alloc: stable under conditions that cleave Boc.
Boc: cleaved by TFA or acidic conditions.
May support synthesis routes with acid-labile intermediates where Boc analogs are unsuitable.
Demonstrated in Minfiensine total synthesis (Overman, 2005).
Total Synthesis Protecting Group Strategy Alkaloid Synthesis

Palladium-Mediated Deprotection for Automated Cyclic Peptides

The Guibe method for removing Allyl/Alloc protecting groups under specific neutral conditions [Pd(PPh3)4/PhSiH3)/DCM] was demonstrated to be a useful, efficient, and reliable method for preparing long cyclic peptides on a resin using an automated peptide synthesizer [1]. This methodology enables the construction of side-chain-to-side-chain cyclic peptides, a class of compounds with significant therapeutic potential.

On-Resin Cyclization
Class-level inference
Pd(PPh3)4/PhSiH3 in DCM, automated synthesizer
Reported compatible with automated SPPS for side-chain-to-side-chain cyclic peptide libraries.
24-mer cyclic glucagon analogue and lactam-bridged library successfully synthesized.
Cyclic Peptides Solid-Phase Synthesis Peptide Libraries

Best Application Scenarios


Branched and Cyclic Peptide Libraries via SPPS

Aloc-Ser-OMe is an optimal building block for automated SPPS of complex peptides. Its orthogonal Alloc group can be selectively removed on-resin under mild, neutral palladium catalysis, enabling the synthesis of side-chain-to-side-chain cyclic peptides [1]. This strategy is proven for constructing peptide libraries and large cyclic analogues (e.g., 24-mer glucagon) on automated synthesizers, a capability not readily achievable with Boc- or Cbz-protected serine derivatives.

Chemoenzymatic Synthesis of O-Linked Glycopeptides

Aloc-Ser-OMe is a validated substrate for stereospecific enzymatic glycosylation using various galactosidases [2]. Following glycosylation, the Alloc group remains intact, allowing for selective peptide chain extension. The methyl ester can then be quantitatively removed by mild papain-catalyzed hydrolysis, preserving the acid/base-labile glycosidic linkage and the Alloc group [2]. This convergent approach is a cornerstone for generating homogeneous glycopeptide models and glycoprotein mimetics.

Total Synthesis of Complex Natural Products

In advanced organic synthesis, Aloc-Ser-OMe provides a chiral serine template with an N-protecting group that is exceptionally stable to acids [3]. This property, crucial in the total synthesis of Minfiensine, allows it to be used in synthetic routes containing acid-sensitive intermediates where Boc-protected building blocks would fail. Its orthogonal deprotection scheme also allows for the chemoselective manipulation of multiple functional groups in densely functionalized targets.

Orthogonally Protected Non-Proteinogenic Amino Acids

Aloc-Ser-OMe serves as a starting material for synthesizing more complex, orthogonally protected amino acids. For instance, it is a logical precursor for the synthesis of protected 2,3-L-diaminopropanoic acid (L-Dap) derivatives . In such applications, the Alloc group's orthogonality to Fmoc and Boc is essential for achieving the precise protection pattern required for incorporating these unnatural residues into peptides.

Application
Selection Property
Validation Focus
Branched and cyclic peptide SPPS
Orthogonal Alloc deprotection on-resin
Selective Pd(0)-mediated cleavage without affecting other protecting groups
Chemoenzymatic O-linked glycopeptides
Enzymatic ester hydrolysis and glycosylation compatibility
Stereochemical retention and quantitative deprotection under mild conditions
Acid-labile natural product total synthesis
Acid-stable N-protecting group
Stability under TFA-like conditions; supports routes where Boc fails
Non-proteinogenic amino acid precursors
Dual orthogonal protection pattern
Chemoselective manipulation for precise protection of unnatural residues
Quote Request

Request a Quote for Allyloxycarbonyl-L-serine methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.